molecular formula C22H15ClN4O2S2 B2483311 5-(2-ethyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide CAS No. 1115958-81-0

5-(2-ethyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide

Cat. No. B2483311
CAS RN: 1115958-81-0
M. Wt: 466.96
InChI Key: ODJQDFBVUKVRHE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazolo[1,5-a][1,3]diazepine ring, a benzenesulfonamide group, and a methoxy group . The presence of these groups suggests that the compound could have interesting chemical and biological properties.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, related compounds are known to undergo a variety of reactions. For example, hydrazonoyl halides can undergo condensation reactions and can act as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

Scientific Research Applications

Biological Properties

The compound belongs to the class of 2-thio-containing pyrimidines and their condensed analogs . These compounds are known to possess diverse biological activities, such as:

Chemical Properties

The compound is a heterocyclic compound with a nitrogen-based hetero-aromatic ring structure . This structure is a remarkable scaffold for the synthesis and development of many new promising drugs . The introduction of a thiol group provides additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .

Synthesis Methods

The most popular approaches for the synthesis of these compounds are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Pharmacological Activities

Pyrazolines and their derivatives have confirmed biological as well as pharmacological activities . They exhibit antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Neurotoxic Potentials

The compound has been investigated for its neurotoxic potentials . It has been found to affect the AchE activity and MDA level in the brain of alevins in association with behavioral parameters and swimming potential .

Antiproliferative Activity

Compounds of this class exhibit antiproliferative activities . They are represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .

Antimicrobial Activity

A new series of novel 1,3-thiazolidine pyrimidine derivatives have been developed and their antibacterial activity against 14 bacterial strains has been carried out .

Cytotoxic Activities

Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O2S2/c1-27-21(28)19-16(11-17(31-19)13-5-3-2-4-6-13)24-22(27)30-12-18-25-20(26-29-18)14-7-9-15(23)10-8-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJQDFBVUKVRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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